5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid
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Overview
Description
5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a benzene ring substituted with a nitro group, a carboxylic acid group, and a sulfanyl group linked to a phenyltetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid typically involves multiple steps:
Formation of the Phenyltetrazole Moiety: The phenyltetrazole group can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions to form 2-phenyltetrazole.
Introduction of the Sulfanyl Group: The 2-phenyltetrazole is then reacted with a suitable thiolating agent to introduce the sulfanyl group, forming 2-(2-phenyltetrazol-5-yl)sulfanylbenzene.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the sulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in redox reactions due to the presence of the nitro and sulfanyl groups.
Pathways Involved: It can modulate oxidative stress pathways, influence cellular signaling cascades, and affect gene expression related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-5-sulfanylbenzoic acid
- 5-nitro-2-furoic acid
- 5-nitro-2-(3-phenylpropylamino)benzoic acid
- 2-chloro-5-nitrobenzenesulfonic acid
Uniqueness
5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid is unique due to the presence of the phenyltetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4S/c20-13(21)11-8-10(19(22)23)6-7-12(11)24-14-15-17-18(16-14)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAXSIWYGRGJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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